1-(2-Bromophenyl)isoquinoline
Overview
Description
1-(2-Bromophenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines, which are aromatic heterocyclic compounds. This compound features a bromine atom attached to the phenyl ring at the second position, making it a brominated derivative of isoquinoline. Isoquinolines are known for their stability and aromaticity, and they are commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)isoquinoline can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 2-bromophenylboronic acid with isoquinoline using a palladium catalyst.
Bromination of Isoquinoline: Another approach involves the direct bromination of isoquinoline.
Industrial Production Methods: Industrial production of this compound often utilizes the Suzuki-Miyaura coupling due to its efficiency and high yield. The process involves large-scale reactors and optimized conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxide or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxide.
Reduction Products: Dihydroisoquinoline derivatives.
Scientific Research Applications
1-(2-Bromophenyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)isoquinoline involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The isoquinoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Bromoisoquinoline: Similar in structure but with the bromine atom at the fourth position.
2-Bromoquinoline: A brominated derivative of quinoline with similar reactivity.
1-Phenylisoquinoline: Lacks the bromine atom but shares the isoquinoline core.
Uniqueness: 1-(2-Bromophenyl)isoquinoline is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
1-(2-bromophenyl)isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBAPHJRDIIHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464857 | |
Record name | 1-(2-bromophenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-61-2 | |
Record name | 1-(2-bromophenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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